3-Phenyl-4-anisidine
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Description
3-Phenyl-4-anisidine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 3-Phenyl-4-anisidine can be achieved through a multi-step reaction pathway starting from aniline and anisole.
Starting Materials
Aniline, Anisole, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Copper sulfate, Sodium acetate, Acetic acid, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
Step 1: Diazotization of Aniline - Aniline is dissolved in hydrochloric acid and cooled to 0-5°C. Sodium nitrite is added to the solution to form diazonium salt., Step 2: Coupling Reaction - Anisole is dissolved in sodium acetate and acetic acid mixture. The diazonium salt solution is added to the mixture and stirred for several hours to form 3-Phenyl-4-methoxyaniline., Step 3: Reduction of Nitro Group - 3-Phenyl-4-methoxyaniline is dissolved in ethanol and sodium borohydride is added to the solution. The mixture is stirred for several hours to reduce the nitro group to an amino group., Step 4: Hydrolysis - The product from step 3 is dissolved in hydrochloric acid and heated to reflux. The amino group is hydrolyzed to form 3-Phenyl-4-anisidine., Step 5: Purification - The crude product is purified by recrystallization from ethanol or by column chromatography.
properties
IUPAC Name |
4-methoxy-2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUSGNIATNOLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-4-anisidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.